(E)-2,3-DICHLORO-4-[(E)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2-BUTENOIC ACID
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Overview
Description
(E)-2,3-DICHLORO-4-[(E)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2-BUTENOIC ACID is an organic compound characterized by its complex structure, which includes multiple chlorinated phenyl groups, a furan ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-DICHLORO-4-[(E)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2-BUTENOIC ACID typically involves multi-step organic reactions. A possible synthetic route could start with the chlorination of phenol to obtain 2,4-dichlorophenol. This intermediate can then be reacted with formaldehyde and a furan derivative to form the furan-containing moiety. The final step might involve the formation of the hydrazone linkage through the reaction of a hydrazine derivative with the carbonyl compound.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-DICHLORO-4-[(E)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2-BUTENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (E)-2,3-DICHLORO-4-[(E)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2-BUTENOIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazone linkage and chlorinated phenyl groups could play a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A herbicide with a similar chlorinated phenyl structure.
Furylhydrazones: Compounds with a furan ring and hydrazone linkage.
Chlorinated aromatic compounds: A broad class of compounds with similar structural features.
Uniqueness
(E)-2,3-DICHLORO-4-[(E)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZONO]-2-BUTENOIC ACID is unique due to its specific combination of functional groups and structural complexity, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E,4E)-2,3-dichloro-4-[[5-[(2,4-dichlorophenoxy)methyl]furan-2-carbonyl]hydrazinylidene]but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl4N2O5/c17-8-1-3-12(10(18)5-8)26-7-9-2-4-13(27-9)15(23)22-21-6-11(19)14(20)16(24)25/h1-6H,7H2,(H,22,23)(H,24,25)/b14-11+,21-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCJPVMNPPPQEP-UMGIQMQYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN=CC(=C(C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)N/N=C/C(=C(/C(=O)O)\Cl)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl4N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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